Cas no 1483693-51-1 (1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine)

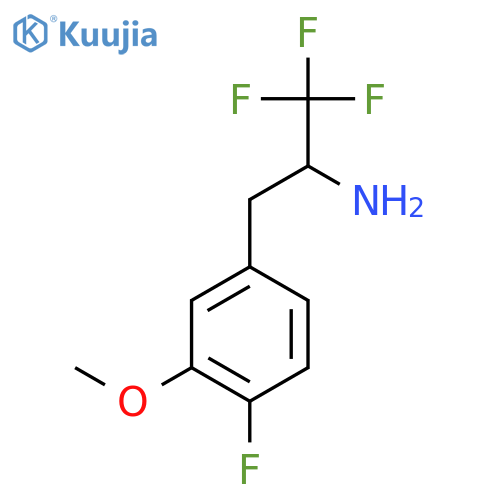

1483693-51-1 structure

商品名:1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine

1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- EN300-1943664

- 1483693-51-1

- 1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine

- 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine

-

- インチ: 1S/C10H11F4NO/c1-16-8-4-6(2-3-7(8)11)5-9(15)10(12,13)14/h2-4,9H,5,15H2,1H3

- InChIKey: ULEHRSGLVSEXBV-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C=CC(=C(C=1)OC)F)N)(F)F

計算された属性

- せいみつぶんしりょう: 237.07767662g/mol

- どういたいしつりょう: 237.07767662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35.2Ų

1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943664-5.0g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 5g |

$3562.0 | 2023-06-01 | ||

| Enamine | EN300-1943664-5g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1943664-0.05g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1943664-0.5g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1943664-2.5g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1943664-0.1g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1943664-10g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1943664-0.25g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1943664-10.0g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 10g |

$5283.0 | 2023-06-01 | ||

| Enamine | EN300-1943664-1.0g |

1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |

1483693-51-1 | 1g |

$1229.0 | 2023-06-01 |

1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1483693-51-1 (1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2230780-65-9(IL-17A antagonist 3)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量